4-benzyl-N-butylpiperazine-1-carboxamide is a chemical compound classified under piperazine derivatives. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The structure features a piperazine ring substituted with a benzyl group and a butyl side chain, which contributes to its unique properties.
The compound can be synthesized through various methods, and its applications are explored in scientific research, particularly in drug development and biological studies. Research indicates that compounds like 4-benzyl-N-butylpiperazine-1-carboxamide may interact with specific biological targets, making them valuable in therapeutic contexts.
4-benzyl-N-butylpiperazine-1-carboxamide is classified as an amide due to the presence of the carboxamide functional group. It is also categorized under piperazine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 4-benzyl-N-butylpiperazine-1-carboxamide typically involves the reaction of benzylamine with N-butylpiperazine-1-carboxylic acid or its derivatives. The process may be conducted under controlled conditions to optimize yield and purity.
The molecular structure of 4-benzyl-N-butylpiperazine-1-carboxamide can be represented as follows:
The molecular weight of 4-benzyl-N-butylpiperazine-1-carboxamide is approximately 250.35 g/mol. The compound exhibits specific stereochemistry due to the piperazine ring's conformation.
4-benzyl-N-butylpiperazine-1-carboxamide can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance:
The mechanism of action for 4-benzyl-N-butylpiperazine-1-carboxamide involves its interaction with specific receptors or enzymes within biological systems. It may act as an antagonist or agonist depending on the target, modulating various signaling pathways that lead to therapeutic effects.
Research has shown that similar compounds can influence neurotransmitter systems, potentially impacting conditions such as anxiety or depression. The exact mechanism may involve binding affinity studies and receptor activity assays.
4-benzyl-N-butylpiperazine-1-carboxamide typically appears as a white crystalline solid. Its melting point ranges between 100°C to 120°C.
The compound is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water. Its stability under various pH conditions makes it suitable for pharmaceutical applications.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
4-benzyl-N-butylpiperazine-1-carboxamide has several applications in scientific research:
Research continues to explore its efficacy and safety profiles, providing insights into its potential clinical applications.
The emergence of 4-benzyl-N-butylpiperazine-1-carboxamide reflects broader trends in piperazine-based drug development. Its structural framework evolved from early piperazine carboxamide derivatives investigated in the 1980s for neuropharmacological applications. Patent literature from the mid-2010s (e.g., EP2937341A1) explicitly claims 4-(benzyl)-piperazine-1-carboxylic acid derivatives as modulators of fatty acid amide hydrolase (FAAH), targeting anxiety and pain disorders [4]. This period coincided with intensified exploration of piperazine carboxamides as bioisosteric replacements for traditional pharmacophores, leveraging their favorable physicochemical properties and metabolic stability.
Parallel developments occurred in the realm of synthetic cannabinoid receptor agonists (SCRAs), where nitrile-containing piperazine derivatives like Benzyl-4CN-BUTINACA emerged. First notified by the EU Early Warning System in 2020, these compounds share structural homology with 4-benzyl-N-butylpiperazine-1-carboxamide, particularly in their benzylpiperazine core and carboxamide tail [3]. The synthesis of such compounds under projects like the EU-funded NPS-REFORM highlights their deliberate design for receptor targeting, though 4-benzyl-N-butylpiperazine-1-carboxamide itself remains distinguished by the absence of the nitrile group associated with cyanogenic toxicity [3].
Table 1: Historical Development Timeline of Key Piperazine Carboxamides
Year | Development Milestone | Significance |
---|---|---|
1984 | EP0136274B1 patent on 1-piperazine carboxamide derivatives | Early therapeutic exploration of unsubstituted piperazine carboxamides [8] |
2015 | EP2937341A1 patent filing | Claims therapeutic use of 4-benzyl piperazine carboxamides for FAAH inhibition [4] |
2019 | Detection of Benzyl-4CN-BUTINACA in seizures | Highlights structural analogs in NPS market [3] |
2025 | In vitro metabolism studies of nitrile-containing SCRAs | Elucidates metabolic fate of benzylpiperazine scaffolds [3] |
4-Benzyl-N-butylpiperazine-1-carboxamide (C₁₇H₂₅N₃O₂; CID 15331854) belongs to the 1-carboxamide-substituted piperazine class, characterized by a piperazine ring nitrogen-bonded to a carbonyl group further substituted by an alkyl chain [1] [5]. Its molecular architecture comprises three distinct pharmacophoric elements:
This configuration differs significantly from N-benzyl-4-butylpiperazine-1-carboxamide (CID 113103766; C₁₆H₂₅N₃O), where the benzyl group is attached to the carboxamide nitrogen rather than the piperazine ring nitrogen [2]. Such positional isomerism profoundly alters the molecule’s electronic distribution and three-dimensional presentation to biological targets. Similarly, simpler analogs like N-butylpiperazine-1-carboxamide (CAS# 118133-25-8; C₉H₁₉N₃O) lack the benzyl moiety, reducing lipophilicity (predicted logP reduction of ~2 units) and receptor affinity [5] [10].
Table 2: Structural Comparison of Key Piperazine Carboxamide Derivatives
Compound Name | Molecular Formula | Substituent on Piperazine N1 | Substituent on Piperazine N4 | Carboxamide Substituent |
---|---|---|---|---|
4-benzyl-N-butylpiperazine-1-carboxamide | C₁₇H₂₅N₃O₂ | -C(O)NH(CH₂)₃CH₃ | -CH₂C₆H₅ | - |
N-benzyl-4-butylpiperazine-1-carboxamide | C₁₆H₂₅N₃O | -C(O)NHCH₂C₆H₅ | -(CH₂)₃CH₃ | - |
N-butylpiperazine-1-carboxamide | C₉H₁₉N₃O | -C(O)NH(CH₂)₃CH₃ | -H | - |
N-benzylpyridine-4-carboxamide | C₁₃H₁₂N₂O | - | - | -C(O)NHCH₂C₆H₅ |
This compound’s therapeutic significance stems from its dual potential to engage neurological targets and influence metabolic pathways. The benzylpiperazine moiety is recognized as a privileged scaffold for central nervous system (CNS) bioactivity. Specifically, its structural analogs demonstrate affinity for:
Metabolically, the compound undergoes CYP450-mediated transformations, primarily via N-dealkylation and oxidation. The butyl chain is vulnerable to ω- and ω-1 oxidation, yielding hydroxylated metabolites, while the benzyl group may undergo aromatic hydroxylation [3] . Crucially, unlike nitrile-containing SCRAs (e.g., Benzyl-4CN-BUTINACA), 4-benzyl-N-butylpiperazine-1-carboxamide lacks evidence of cyanogenic decyanation—a toxification pathway implicated in mitochondrial toxicity [3]. Its metabolic stability is moderately enhanced by the bulky N-benzyl group, which impedes rapid oxidative N-dealkylation compared to N-methyl or N-unsubstituted piperazines.
Table 3: Key Metabolic Pathways of 4-Benzyl-N-butylpiperazine-1-Carboxamide and Analogues
Metabolic Pathway | Chemical Transformation | Enzyme System | Bioactivity Consequence |
---|---|---|---|
N-dealkylation (Butyl chain) | Cleavage of butyl from carboxamide nitrogen | CYP3A4/2D6 | Reduced molecular weight; potential loss of activity |
Aliphatic hydroxylation | Oxidation at terminal carbon (ω) of butyl chain | CYP3A4 | Increased hydrophilicity; possible conjugation site |
Aromatic hydroxylation | Phenol formation on benzyl ring | CYP2C19/1A2 | Enhanced polarity; potential for quinone formation |
N-oxidation (Piperazine N) | Formation of N-oxide | Flavin monooxygenases | Increased polarity; generally inactive |
Decyanation (Not applicable) | CN group hydrolysis to COOH (absent here) | CYP/esterases | Not relevant—avoids cyanide release |
The interplay between its receptor engagement profile and metabolic fate positions 4-benzyl-N-butylpiperazine-1-carboxamide as a versatile scaffold for CNS drug development. Ongoing research focuses on leveraging its FAAH inhibitory potential while optimizing pharmacokinetics through structural refinements to the butylcarboxamide tail or benzyl substituents [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8